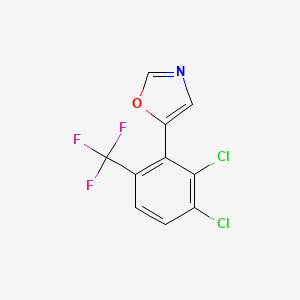5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole
CAS No.: 2364584-64-3
Cat. No.: VC11652649
Molecular Formula: C10H4Cl2F3NO
Molecular Weight: 282.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2364584-64-3 |
|---|---|
| Molecular Formula | C10H4Cl2F3NO |
| Molecular Weight | 282.04 g/mol |
| IUPAC Name | 5-[2,3-dichloro-6-(trifluoromethyl)phenyl]-1,3-oxazole |
| Standard InChI | InChI=1S/C10H4Cl2F3NO/c11-6-2-1-5(10(13,14)15)8(9(6)12)7-3-16-4-17-7/h1-4H |
| Standard InChI Key | XQQZDCFEIBWQKZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C(F)(F)F)C2=CN=CO2)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)C2=CN=CO2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure (Fig. 1) combines a dichlorotrifluoromethylphenyl group with an oxazole heterocycle. Key features include:
-
Phenyl Ring Substitutions: Chlorine atoms at positions 2 and 6 enhance electrophilicity, while the electron-withdrawing trifluoromethyl group at position 3 stabilizes the aromatic system.
-
Oxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms, contributing to π-π stacking interactions in biological targets .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₄Cl₂F₃NO |
| Molecular Weight (g/mol) | 282.04 |
| SMILES | C1=CC(=C(C(=C1C(F)(F)F)Cl)C2=CN=CO2)Cl |
| InChI Key | MTDPMEVKZYZTOI-UHFFFAOYSA-N |
Source: VulcanChem (2023).
Synthetic Methodologies
Existing Routes
Although no explicit synthesis for 5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole is documented, analogous oxazoles are typically synthesized via:
-
Condensation Reactions: Between α-halo ketones and amides under basic conditions .
-
Cyclodehydration: Of β-ketoamides using reagents like phosphorus oxychloride .
A related patent (CN103396366B) describes the synthesis of a pyrazole derivative using 2,6-dichloro-4-trifluoromethylaniline, suggesting potential adaptivity for oxazole formation . Key steps include diazotization and cyclization in acidic media, though yields remain suboptimal (≤75%) .
Optimization Challenges
-
Regioselectivity: Ensuring proper orientation of substituents during cyclization.
-
Harsh Conditions: Current methods require concentrated acids (e.g., H₂SO₄) and low temperatures, increasing environmental and operational costs .
Applications in Drug Discovery
Table 2: Biological Activities of Selected Oxazole Derivatives
| Compound | Activity (IC₅₀/EC₅₀, μM) | Target Cell Line |
|---|---|---|
| 2,5-Bis(3’-indolyl)oxazole | 1.13–5.69 | MCF-7, A-427, RT-112 |
| 3-(Thiophen-2-yl)oxazole | 0.31–16.16 | LCLC-103H, DAN-G, KYSE-70 |
Agrochemistry Applications
Chlorinated oxazoles are precursors to herbicides and fungicides, leveraging their electrophilic character to disrupt microbial enzyme activity.
Future Research Directions
-
Synthetic Innovation: Developing catalytic, one-pot methods to improve yields and reduce waste .
-
Biological Screening: Prioritizing assays against kinase targets (e.g., EGFR, VEGFR) given the oxazole’s ATP-mimetic potential .
-
Structure-Activity Relationships (SAR): Modifying the chlorine/trifluoromethyl ratio to optimize pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume